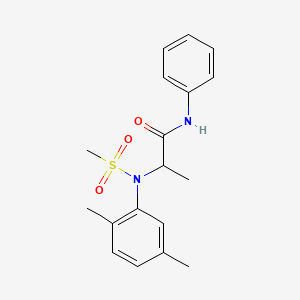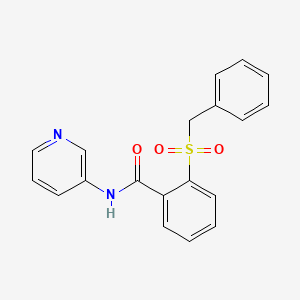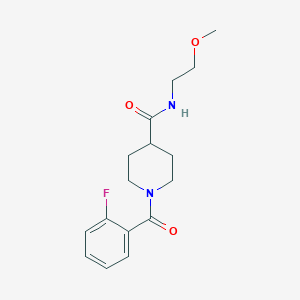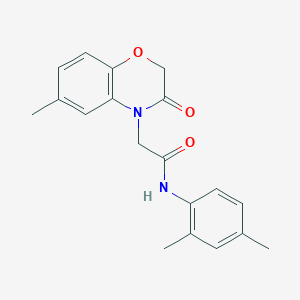
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide
Übersicht
Beschreibung
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, commonly known as DMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPA belongs to the class of compounds known as protease inhibitors and has been found to exhibit potent inhibitory activity against several proteases.
Wirkmechanismus
DMPA exerts its inhibitory activity by binding to the active site of the target protease and preventing its enzymatic activity. The binding of DMPA to the protease is irreversible, making it a potent inhibitor.
Biochemical and Physiological Effects:
The potent inhibitory activity of DMPA against proteases has several biochemical and physiological effects. DMPA has been found to inhibit tumor growth and metastasis by preventing the degradation of the extracellular matrix. Additionally, DMPA has been shown to reduce inflammation by inhibiting the activity of inflammatory proteases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPA in lab experiments is its potent inhibitory activity against several proteases. This makes it an ideal compound for studying the role of proteases in various diseases. However, one of the limitations of using DMPA is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
The potential therapeutic applications of DMPA are vast, and several future directions can be explored. One of the future directions is the development of DMPA analogs with improved pharmacokinetic properties. Additionally, the use of DMPA in combination with other drugs could enhance its therapeutic efficacy. Furthermore, the use of DMPA in targeted drug delivery systems could improve its specificity and reduce off-target effects.
Conclusion:
In conclusion, DMPA is a synthetic compound that exhibits potent inhibitory activity against several proteases. Its potential therapeutic applications in various diseases make it an exciting compound for further research. The complex synthesis process of DMPA is a limitation that could be overcome by developing analogs with improved pharmacokinetic properties. The future directions for research on DMPA are vast, and its potential in targeted drug delivery systems could revolutionize the field of drug development.
Wissenschaftliche Forschungsanwendungen
DMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders. Several studies have shown that DMPA exhibits potent inhibitory activity against proteases that play a critical role in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-11-14(2)17(12-13)20(24(4,22)23)15(3)18(21)19-16-8-6-5-7-9-16/h5-12,15H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHFVWXGRKKYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C(=O)NC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4438508.png)
![N-(3-chloro-4-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438519.png)
![ethyl 3-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4438530.png)
![N-[3-(acetylamino)-4-methylphenyl]benzamide](/img/structure/B4438531.png)


![3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4438550.png)
![4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4438551.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4438554.png)
![N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438561.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4438569.png)
![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)
![3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438597.png)